Arachidonic acid Arachidonic acid Immunocytophyt;Immunocytophyte;Vevodar is a natural product found in Mortierella alpina, Stellaria dichotoma, and other organisms with data available.
An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Brand Name: Vulcanchem
CAS No.: 506-32-1
VCID: VC21320298
InChI: InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

Arachidonic acid

CAS No.: 506-32-1

Cat. No.: VC21320298

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Arachidonic acid - 506-32-1

CAS No. 506-32-1
Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name icosa-5,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)
Standard InChI Key YZXBAPSDXZZRGB-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Boiling Point 170 °C at 1.50E-01 mm Hg
Melting Point -49.5 °C

Chemical Structure and Properties

Arachidonic acid is an omega-6 (ω6) polyunsaturated fatty acid with 20 carbon atoms and four double bonds in cis configuration at positions 5, 8, 11, and 14, giving it the scientific notation of eicosa-5Z,8Z,11Z,14Z-tetraenoic acid . Its chemical structure enables the unique biological properties that make it essential for cellular function.

Table 1: Chemical Properties of Arachidonic Acid

PropertyValue
Molecular FormulaC₂₀H₃₂O₂
Formula Weight304.47
Density0.922 g/ml
Molarity3.03 M (based on density)
Physical AppearanceOil
CAS Registry Number506-32-1
Synonymscis,cis,cis,cis-5,8,11,14-Eicosatetraenoic acid, Eicosa-5Z,8Z,11Z,14Z-tetraenoic acid

Biosynthesis and Sources

Dietary Sources

Arachidonic acid can be obtained directly from dietary sources or synthesized endogenously from linoleic acid, an essential omega-6 fatty acid abundant in plant oils . This dual-source availability makes ARA particularly important for both omnivores and vegetarians.

Table 2: Dietary Sources of Arachidonic Acid

Food CategoryExamples
Animal ProductsPoultry, animal organs, meat
Marine SourcesFish, seafood
OtherEggs

These dietary sources provide preformed arachidonic acid that can be directly incorporated into cell membranes .

Endogenous Synthesis

For vegetarians and herbivores, linoleic acid serves as a precursor for arachidonic acid synthesis. Linoleic acid, an 18-carbon omega-6 PUFA with only two double bonds, undergoes a series of desaturation and chain elongation reactions to form arachidonic acid . This conversion process involves multiple enzymes and is influenced by genetic factors, as evidenced by genome-wide association studies identifying several loci (including FADS1-3 and ELOVL2) involved in this pathway .

Industrial Production

The filamentous fungus Mortierella, especially of the species alpina, is considered a predominant source for industrial-scale production of arachidonic acid . This provides an alternative source for supplementation and research purposes.

Cellular Distribution and Regulation

Membrane Integration

Arachidonic acid is predominantly found esterified to the stereospecifically numbered (sn)-2 position of glycerophospholipids in cell membranes . The phospholipids of mammalian cells and tissues can contain up to 25% of their fatty acid content as arachidonic acid, with particularly high concentrations in platelets, mononuclear cells, neutrophils, liver, brain, and muscle tissues .

Regulation of Free Arachidonic Acid

Cellular levels of free (non-esterified) arachidonic acid are tightly regulated through the Lands cycle, a reacylation/deacylation cycle of membrane phospholipids . This homeostatic mechanism keeps free ARA concentrations very low under normal conditions, which is critical because unregulated levels of free ARA and its metabolites can trigger inflammatory responses .

Physiological Roles

Cell Membrane Structure and Function

Arachidonic acid is an integral constituent of biological cell membranes, where it confers fluidity and flexibility necessary for proper cellular function . This property is particularly important in tissues with high membrane dynamics such as the nervous system, skeletal muscle, and immune cells .

Ion Channel Modulation

Free arachidonic acid exhibits remarkable effects on various ion channels, directly influencing cellular excitability and signaling pathways .

Table 3: Effects of Arachidonic Acid on Ion Channels

Ion ChannelEffect of Arachidonic Acid
K⁺ channels in neuronsActivation - modulates cortical neuronal excitability
K⁺ channels in various tissuesDirect activation in gastric, pulmonary artery, vascular smooth muscle, and cardiac atrial cells
Kv4 voltage-dependent K⁺ channelsSuppression - direct, fast, potent, partially reversible
Large-conductance Ca²⁺-dependent K⁺ channelsActivity increased up to 4-fold via direct protein interaction
Cardiac Na⁺ channelsModulation - prevents ischemia-induced heart arrhythmia
Muscle Na⁺ channel currentsBoth activation and inhibitory effects depending on depolarizing potential
Cl⁻ channelsBoth activation and inhibitory effects on different channel types

These modulatory effects explain arachidonic acid's fundamental role in proper brain and muscle function .

Protective Functions

Contrary to its historical characterization as primarily pro-inflammatory, arachidonic acid demonstrates protective potential against Schistosoma mansoni and S. haematobium infections . Additionally, it may play a role in inhibiting tumor initiation, development, and metastasis under certain conditions .

Endocannabinoid System

Arachidonic acid serves as a precursor for endocannabinoids, which are oxidation-independent derivatives critically important for brain reward signaling, motivational processes, emotion, stress responses, pain regulation, and energy balance .

Metabolic Pathways

Arachidonic acid is metabolized through three main enzymatic pathways, each producing distinct bioactive mediators involved in various physiological and pathological processes .

Cyclooxygenase Pathway

The cyclooxygenase (COX) pathway involves COX-1 and COX-2 enzymes that convert arachidonic acid to prostaglandins and thromboxanes . These molecules are involved in inflammation, pain, fever, and platelet aggregation, and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs) and aspirin .

Lipoxygenase Pathway

Lipoxygenases (LOX) metabolize arachidonic acid to produce leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs) . These mediators play roles in inflammation, particularly in allergic and asthmatic responses, as well as in the resolution phase of inflammation .

Cytochrome P450 Pathway

The cytochrome P450 (CYP-450) pathway involves two distinct enzyme systems:

  • CYP-450 epoxygenase produces epoxyeicosatrienoic acids (EETs)

  • CYP-450 ω-hydroxylase generates 19,20-hydroxyeicosatetraenoic acid (19,20-HETE)

These metabolites participate in vascular tone regulation, renal function, and cellular proliferation .

Non-enzymatic Metabolism

Arachidonic acid can also undergo non-enzymatic reactions, particularly through reactive oxygen species (ROS) and reactive nitrogen species (RNS) during oxidative stress conditions .

Health Implications

Immune System Regulation

Free arachidonic acid and its metabolites promote and modulate type 2 immune responses, which are critically important in resistance to parasites and allergen challenges . They act directly on eosinophils, basophils, and mast cells, and indirectly by binding to specific receptors on innate lymphoid cells .

Physiological Development

Arachidonic acid metabolism plays important roles in organ development, including cardiovascular, kidney, liver, and skeletal development . This makes arachidonic acid particularly important during growth periods.

Disease Associations

Dysregulation of arachidonic acid metabolism has been implicated in various pathological conditions:

  • Hepatic fibrosis

  • Neurodegeneration

  • Obesity

  • Diabetes

  • Various cancers

Supplementation Effects

Clinical studies on arachidonic acid supplementation have yielded important insights regarding dosage and safety.

Dosage Studies

Randomized controlled trials have used arachidonic acid doses ranging from 80 mg to 2000 mg per day, with durations of 1-12 weeks . Even at the lower end of this range (80 mg/day), supplementation increased arachidonic acid content in different blood fractions .

ParameterEffects at 1000-1500 mg/day
Blood lipidsNo adverse effects
Platelet aggregationNo adverse effects
Blood clottingNo adverse effects
Immune functionNo adverse effects
InflammationNo adverse effects
Urinary ARA metabolitesNo adverse effects

Research suggests no adverse effects in adults with increased arachidonic acid intake up to at least 1000-1500 mg/day across multiple physiological parameters .

Genetic Influences on Arachidonic Acid Metabolism

Genome-wide association studies have identified 41 loci associated with 92 eicosanoids and related metabolites . These genetic associations highlight:

  • Loci required for eicosanoid biosynthesis (FADS1-3, ELOVL2, various CYP450 loci)

  • Non-oxidative lipid metabolic processes in eicosanoid regulation (PKD2L1/SCD and fatty acyl-CoA metabolism)

  • Specific clearance mechanisms (e.g., through the hepatic transporter encoded by SLCO1B1)

These genetic factors may explain individual variations in arachidonic acid metabolism and response to related interventions.

Pharmaceutical and Clinical Applications

Drug Targets

Arachidonic acid metabolic pathways are important targets for pharmaceutical development . Current medications targeting these pathways include:

  • NSAIDs and aspirin (targeting the COX pathway)

  • Leukotriene antagonists (targeting the LOX pathway)

  • Prostacyclin analogs

Laboratory Applications

In clinical laboratory settings, arachidonic acid is used as a reagent for platelet aggregation studies . It serves as an essential tool for demonstrating thromboxane A2 activation response in platelet-rich plasma samples, which is important for assessing platelet function .

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